D-Lactose monohydrate

Description

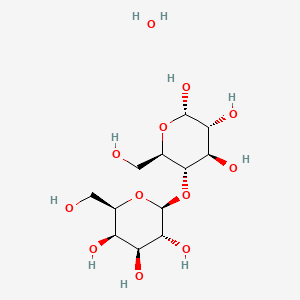

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-KPKNDVKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052828 | |

| Record name | alpha-Lactose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | alpha-Lactose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |

| Record name | α-Lactose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lactose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactose monohydrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactose hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of D-Lactose monohydrate. The information is curated to support research, scientific analysis, and pharmaceutical development applications.

Chemical and Physical Properties

This compound is a disaccharide composed of D-galactose and D-glucose, which is commonly used in the pharmaceutical industry as an excipient.[1] Its physical and chemical properties are well-characterized, making it a predictable and reliable component in drug formulations.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₁₂ | [2],[3],[4],[5],[6],[7],[8] |

| Molecular Weight | 360.31 g/mol | [2],[3],[9],[4],[10],[5],[11],[8] |

| Melting Point | ~201-220 °C (with decomposition) | ,[1],[10],[12],[13] |

| Solubility in Water | Soluble, ~20 g/100 mL at 15°C | ,[1],,[14] |

| Specific Optical Rotation | [α]D²⁰: +54.4° to +55.9° (equilibrium) | [12],[15],[16] |

| Density | ~1.525 g/cm³ | ,[10],[17] |

| Water Content | 4.5% to 5.5% | [15] |

Chemical Structure

D-Lactose is a disaccharide consisting of a D-galactose unit and a D-glucose unit joined by a β-1,4 glycosidic bond.[2][9] The monohydrate form incorporates one molecule of water into its crystal structure for each molecule of the sugar.[2][9] The glucose unit can exist in either an α- or β-pyranose form, which are in equilibrium in solution, a phenomenon known as mutarotation. The common crystalline form is α-lactose monohydrate.

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. For this compound, decomposition is typically observed, characterized by a darkening of the substance.[10][12]

Determination of Solubility

The solubility of this compound in water can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 15°C) for a sufficient period to reach equilibrium.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved lactose (B1674315) in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or refractometry.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.[15]

Methodology:

-

A solution of this compound is prepared by accurately weighing a known amount of the substance and dissolving it in a known volume of deionized water.

-

The solution is allowed to stand for a sufficient time to reach mutarotational equilibrium.[15]

-

The prepared solution is placed in a polarimeter cell of a known path length.

-

The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Crystal Structure Analysis

The crystal structure of this compound is elucidated using X-ray diffraction (XRD).

Methodology:

-

A single crystal of this compound of suitable size and quality is mounted on a goniometer head.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern produced by the crystal is recorded on a detector.

-

The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. 10039-26-6 CAS MSDS (LACTOSE, MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. ygeia.cl [ygeia.cl]

- 12. mro.massey.ac.nz [mro.massey.ac.nz]

- 13. s4science.at [s4science.at]

- 14. Ab initio structure determination of two anhydrous forms of a-lactose by powder X-ray diffraction [xray.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. usp.org [usp.org]

- 17. researchgate.net [researchgate.net]

what is the function of D-Lactose monohydrate in cell culture

An In-Depth Technical Guide on the Functions of D-Lactose Monohydrate in Cell Culture

Introduction

In the landscape of mammalian cell culture, the selection of an appropriate energy source is paramount for ensuring robust cellular growth, viability, and function. While D-Glucose is the ubiquitous and primary carbohydrate source, the role of other sugars, such as this compound, is often questioned. This technical guide provides a comprehensive overview of the function of this compound in cell culture.

Contrary to what one might assume, this compound is not utilized as a primary energy source in standard mammalian cell culture.[1] The fundamental reason lies in the metabolic capabilities of most mammalian cell lines. These cells typically lack the enzyme β-galactosidase (lactase), which is essential for hydrolyzing the disaccharide lactose (B1674315) into its monosaccharide components, glucose and galactose.[1][2] Without this enzymatic cleavage, lactose cannot enter the central carbon metabolism pathways, such as glycolysis.

However, this does not render lactose useless in the context of cell culture. Its functions are highly specific and primarily leveraged in genetically engineered systems and specialized research applications. This guide will explore these niche but critical roles, contrasting them with the function of glucose, and provide detailed protocols and pathway diagrams for researchers, scientists, and drug development professionals.

Comparative Analysis: this compound vs. D-Glucose

To understand the specialized role of lactose, it is essential to compare its properties to D-Glucose, the standard carbohydrate source in cell culture media.[3]

| Property | D-Glucose | This compound | Significance in Cell Culture |

| Chemical Formula | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ · H₂O | Lactose is a larger disaccharide molecule. |

| Molecular Weight | 180.16 g/mol | 360.31 g/mol | Molar concentration calculations for media preparation differ significantly. |

| Type | Monosaccharide | Disaccharide (Glucose + Galactose) | Direct entry into glycolysis for glucose vs. mandatory enzymatic breakdown for lactose.[2] |

| Metabolism | Readily metabolized by virtually all cell lines via glycolysis and the citric acid cycle.[3][4] | Not metabolized by most mammalian cells due to the absence of the lactase enzyme.[1] | This is the primary reason lactose is not a standard energy source. Cells would starve in a lactose-only medium. |

| Primary Function | Energy source, precursor for biosynthesis. | Inducer of gene expression in engineered systems.[5][6] | The function of lactose is not metabolic but regulatory in these specific contexts. |

| Typical Concentration | 5.5 mM (1 g/L) to 25 mM (4.5 g/L) | 1 mM to 50 mM (for induction) | Concentrations are application-dependent. Glucose is used at higher concentrations for energy, while lactose is used at varying concentrations for inducing gene expression.[3][6] |

Core Function: Inducer of Gene Expression

The most significant and widespread use of lactose in mammalian cell culture is as an inducer for recombinant protein expression in systems based on the bacterial lac operon.[5][7]

Principle of the lac Operon-Based Inducible System

This genetic tool co-opts the regulatory elements of the E. coli lac operon to control the expression of a gene of interest (GOI) in mammalian cells. The system is engineered into the cells using specialized expression vectors and consists of two key components:

-

The Lac Repressor (LacI): A protein that binds to a specific DNA sequence called the lac operator (LacO).

-

The lac Operator (LacO): This sequence is placed downstream of the promoter that drives the GOI.

In the absence of an inducer, the LacI protein binds tightly to the LacO site, physically blocking RNA polymerase from transcribing the GOI. This keeps gene expression turned "off." When an inducer like lactose (or its non-metabolizable analog, IPTG) is added to the culture medium, it binds to the LacI repressor.[7][8] This binding causes a conformational change in the LacI protein, making it release from the LacO site. The promoter is now accessible, and transcription of the GOI can proceed, turning gene expression "on."[7]

While IPTG is a more common and potent inducer, lactose can also be used and has the advantage of being less cytotoxic and more cost-effective.[5][6]

Visualization of the Inducible Expression Pathway

Caption: The lac operon-based inducible expression system in mammalian cells.

Quantitative Data: Inducer Concentrations

The optimal concentration of lactose for induction can vary depending on the specific vector system, cell line, and desired level of expression. It often requires empirical optimization.

| Inducer | Typical Concentration Range | Potency & Characteristics |

| Lactose | 1 mM - 50 mM | Lower potency than IPTG. May require higher concentrations. Less toxic and more cost-effective. Can be metabolized if cells express lactase.[5][6] |

| IPTG | 0.1 mM - 1 mM | High potency. Not metabolizable by the cell, ensuring a constant inducer concentration. Can exhibit cytotoxicity at higher concentrations.[5][7][8] |

Experimental Protocol: Lactose-Induced Gene Expression

This protocol provides a general methodology for inducing the expression of a target gene in a mammalian cell line stably transfected with a lac operon-based expression vector.

1. Cell Seeding:

-

Culture the engineered cells in standard growth medium (e.g., DMEM with 10% FBS) to ~70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach ~50-60% confluency within 24 hours.

2. Preparation of Lactose Stock Solution:

-

Prepare a sterile 1 M stock solution of this compound in cell culture-grade water or PBS.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store at 4°C for short-term use or at -20°C for long-term storage.

3. Induction:

-

After 24 hours of incubation post-seeding, remove the existing culture medium.

-

Add fresh, pre-warmed culture medium containing the desired final concentration of lactose. For an initial optimization, a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) should be tested.

-

Include a negative control (no lactose) and a positive control (e.g., 1 mM IPTG) if applicable.

-

Gently swirl the plate to ensure even distribution.

4. Incubation and Analysis:

-

Return the cells to the incubator (37°C, 5% CO₂) for the desired induction period (typically 24 to 72 hours).

-

Harvest the cells at various time points (e.g., 24h, 48h, 72h) to determine the optimal induction time.

-

Analyze the expression of the gene of interest using appropriate methods, such as:

-

qPCR: to measure mRNA transcript levels.

-

Western Blot or ELISA: to measure protein levels.

-

Flow Cytometry or Fluorescence Microscopy: if the target protein is fluorescent (e.g., GFP).

-

Potential Function: Osmolyte

Another theoretical, though not commonly practiced, function of lactose is as an osmolyte. Osmolytes are small organic compounds that cells accumulate to maintain cell volume and protect cellular components under conditions of osmotic stress.[9][10]

In cell culture, maintaining the correct osmolarity of the medium (typically 280-320 mOsm/kg) is critical for cell health. If a medium is hypotonic or hypertonic, cells will swell or shrink, respectively, leading to cell death. While salts like NaCl are the primary contributors to medium osmolarity, non-metabolizable sugars can theoretically be used to adjust it without providing an additional energy load. Because most mammalian cells cannot metabolize lactose, it would act as an inert osmolyte in the extracellular environment.

Visualization of Osmotic Balance

Caption: Lactose as a potential inert osmolyte in the extracellular medium.

Conclusion

The function of this compound in mammalian cell culture is highly specialized and should not be mistaken for that of a primary energy source like D-Glucose. Its inability to be metabolized by most mammalian cells makes it unsuitable for sustaining cell growth.[1] However, this very characteristic is exploited in molecular biology, where lactose serves as a cost-effective and low-toxicity inducer for gene expression in sophisticated, engineered vector systems.[5] While it also has theoretical potential as an inert osmolyte, this application is not standard practice. For researchers, scientists, and drug development professionals, understanding this distinction is crucial for the correct design of cell culture media and experimental protocols.

References

- 1. rpicorp.com [rpicorp.com]

- 2. Lactase Persistence Cell Biology - EvoEd : EvoEd [evo-ed.org]

- 3. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]

- 4. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 9. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Lactose Monohydrate: Core Properties

For Researchers, Scientists, and Drug Development Professionals

D-Lactose monohydrate is a disaccharide composed of one galactose and one glucose molecule.[1][2] It is a white, crystalline powder commonly used in the pharmaceutical industry as an excipient in tablets and capsules, and as a component in cell culture media.[1][2] This guide provides core technical data on its chemical identifiers.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. It is noteworthy that multiple CAS Registry Numbers are associated with this compound in various contexts.

| Property | Value | Citations |

| CAS Registry Number | 64044-51-5 | [2][3][4][5][6] |

| 10039-26-6 | [1][7] | |

| Molecular Weight | 360.31 g/mol | [3][4][5][7][8] |

| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O | [1][2][3][7][9] |

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the compound and its primary chemical identifiers.

Caption: Key identifiers for this compound.

References

- 1. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. ACS reagent grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Lactose monohydrate [webbook.nist.gov]

- 7. discofinechem.com [discofinechem.com]

- 8. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [chembk.com]

An In-depth Technical Guide to α-D-Lactose Monohydrate versus β-D-Lactose Monohydrate for Researchers, Scientists, and Drug Development Professionals

Introduction: Lactose (B1674315), a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, stability, and cost-effectiveness.[1][2] It exists in two primary anomeric forms: alpha (α) and beta (β), which exhibit distinct physicochemical properties that significantly influence their application in drug formulation and development.[3] This technical guide provides a comprehensive comparison of α-D-lactose monohydrate and β-D-lactose, focusing on their structural differences, physicochemical properties, stability, and functional performance in pharmaceutical dosage forms.

Structural and Physicochemical Properties

The fundamental difference between α- and β-lactose lies in the stereochemical configuration of the hydroxyl group at the anomeric carbon (C1) of the glucose unit.[4][5] This seemingly minor structural variance leads to significant differences in their crystalline forms and, consequently, their physical properties.

α-D-Lactose monohydrate is the most common and stable form of lactose, crystallizing with one molecule of water below 93.5°C.[6] In contrast, β-D-lactose is typically produced in its anhydrous form by crystallization at temperatures above 93.5°C.[5][6]

Table 1: Comparison of Physicochemical Properties of α-D-Lactose Monohydrate and β-D-Lactose

| Property | α-D-Lactose Monohydrate | β-D-Lactose (anhydrous) | References |

| Crystal Form | Monohydrate, tomahawk-shaped crystals | Anhydrous, kite-like crystals | [5][6][7] |

| Water Content | ~5% w/w | < 1% w/w | [3] |

| Solubility in Water at 20°C | 7 g/100 mL | 50 g/100 mL | [1] |

| Specific Rotation [α]D | +89.4° | +35° | [1] |

| Melting Point | Dehydration around 140-160°C, melts with decomposition around 201-202°C | ~252°C | [3][8] |

| Hygroscopicity | Low | Higher than α-lactose monohydrate | [6] |

| Sweetness | Mildly sweet | Sweeter than α-lactose | [5][6] |

Mutarotation: The Dynamic Equilibrium

In aqueous solutions, both α- and β-lactose undergo mutarotation, a process where the anomers interconvert through an open-chain aldehyde intermediate until a dynamic equilibrium is reached.[1][4][9] At 20°C, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[5] The rate of mutarotation is influenced by temperature, pH, and the presence of other solutes.[5][9][10] This phenomenon is critical in understanding the dissolution behavior and processing of lactose-containing formulations.

Stability and Interconversion

While α-lactose monohydrate is generally considered the more stable form, both anomers can undergo changes under specific environmental conditions.[6]

-

α-Lactose Monohydrate: This form is physically stable under normal storage conditions. However, heating above its dehydration temperature can lead to the formation of anhydrous α-lactose, which is hygroscopic and can subsequently convert to a mixture of α- and β-lactose.[11][12]

-

β-Lactose: Anhydrous β-lactose is more hygroscopic than the monohydrate form.[6] In high humidity conditions, it can convert to the more stable α-lactose monohydrate.[6] Studies have shown that under high temperature and humidity (e.g., 40°C and 93% RH), significant conversion of β-lactose to α-lactose can occur.[3][13]

Pharmaceutical Applications and Functional Performance

The distinct properties of α- and β-lactose monohydrate dictate their suitability for different pharmaceutical manufacturing processes.

Table 2: Functional Performance in Pharmaceutical Formulations

| Application | α-D-Lactose Monohydrate | β-D-Lactose | References |

| Wet Granulation | Commonly used due to its low solubility and good binding properties after granulation. | Less common. | [14] |

| Direct Compression | Milled grades have poor flow and compaction. Spray-dried forms (containing amorphous lactose) are used. | Exhibits better compressibility and tablet tensile strength. Anhydrous forms are often used. | [6][15][16] |

| Dry Powder Inhalers (DPIs) | The carrier of choice due to its well-defined particle size, flow properties, and established safety profile. | Not typically used. | [6] |

| Capsule and Sachet Filling | Used as a diluent. | Coarse grades can be used to improve flow. | [17] |

Compressibility and Compaction: β-Lactose generally exhibits superior compressibility and results in tablets with higher tensile strength compared to α-lactose monohydrate.[6][16] This is attributed to its different crystal structure and mechanical properties.

Experimental Protocols for Anomer Characterization

Several analytical techniques are employed to differentiate and quantify the anomeric content of lactose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) is a powerful method for the quantitative determination of α- and β-lactose.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to prevent mutarotation.[1][18]

-

Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of α- and β-lactose appear at distinct chemical shifts.

-

Quantification: Integrate the signals corresponding to the anomeric protons of each anomer. The percentage of each anomer is calculated from the relative peak areas.[18][19]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of lactose, including dehydration, melting, and solid-state transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of lactose is placed in an aluminum DSC pan and sealed.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).[14]

-

Data Interpretation: The resulting thermogram shows endothermic and exothermic events. For α-lactose monohydrate, a characteristic endotherm corresponding to the loss of water of hydration is observed around 140-160°C.[3][14] The enthalpy of this transition can be used to quantify the amount of the monohydrate form.

X-ray Powder Diffraction (XRPD)

XRPD is employed to identify the crystalline form of lactose.

Methodology:

-

Sample Preparation: The lactose powder is packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the specific crystalline form (e.g., α-lactose monohydrate, β-lactose anhydrous).[20]

Conclusion

The choice between α-D-lactose monohydrate and β-D-lactose is a critical decision in pharmaceutical formulation development, with significant implications for manufacturability, stability, and product performance. α-Lactose monohydrate remains the workhorse for wet granulation and as a carrier in DPIs due to its stability and well-characterized properties. In contrast, the superior compaction properties of β-lactose make it a valuable excipient for direct compression applications. A thorough understanding of their distinct physicochemical properties, coupled with robust analytical characterization, is essential for the successful development of stable and effective drug products.

References

- 1. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate [mdpi.com]

- 2. Lactose in Pharmaceutical Applications [drug-dev.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Explain why lactose shows mutarotation but sucrose does not? - askIITians [askiitians.com]

- 5. dl.icdst.org [dl.icdst.org]

- 6. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, morphology and surface properties of α-lactose monohydrate in relation to its powder properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. An exploration of the solvent- and acid-catalyzed mutarotation mechanisms of lactose in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Does mutarotation influence lactose digestion? Experimental investigations and a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. tainstruments.com [tainstruments.com]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. pharmainform.com [pharmainform.com]

- 18. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Lactose Monohydrate Safety and Handling in the Laboratory

This guide provides comprehensive safety and handling information for D-Lactose monohydrate, tailored for researchers, scientists, and drug development professionals. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a disaccharide composed of D-galactose and D-glucose and is commonly used as an excipient in pharmaceutical formulations and as a reagent in various laboratory applications.[1][2] It is a white or almost white crystalline powder.[2][3]

| Property | Value | References |

| Molecular Formula | C12H22O11·H2O | [4][5] |

| Molar Mass | 360.31 g/mol | [5][6] |

| Appearance | White solid or crystalline powder | [2][7] |

| Odor | Odorless | [8] |

| Taste | Slightly sweet | [2] |

| Melting Point | ~215 °C (decomposes) | [1][6] |

| Solubility | Soluble in water, very slightly soluble in ethanol, insoluble in chloroform (B151607) and ether. | [1][6] |

| Density | 1.525 g/cm³ | [6] |

| Stability | Stable under normal temperatures and pressures. | [7][9] |

Hazard Identification and Toxicology

This compound is generally considered a low-hazard substance and is not classified as hazardous according to GHS criteria.[4][10] However, as with any chemical, it is essential to be aware of potential hazards.

| Hazard | Description | References |

| Eye Irritation | May cause eye irritation.[7][11] | [7][11] |

| Skin Irritation | May cause skin irritation.[7][11] | [7][11] |

| Inhalation | May cause respiratory tract irritation.[7][11] | [7][11] |

| Ingestion | Ingestion of large amounts may cause gastrointestinal irritation.[7][11] | [7][11] |

| Combustible Dust | May form combustible dust concentrations in air, posing a dust explosion hazard.[12] | [12] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, or NTP. |

Toxicological Data:

-

Acute toxicity data is largely unavailable, but the substance is not expected to be acutely toxic.[4][13]

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound, especially when dealing with fine powders that can become airborne.

| PPE | Specification | References |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [7][12][14] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [7][8][12] |

| Skin and Body Protection | Wear appropriate protective clothing or a lab coat to prevent skin exposure. | [7][9] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA approved respirator.[7][12] | [7][12] |

Handling Procedures

-

Use with adequate ventilation to keep airborne concentrations low.[7][15]

-

Do not eat, drink, or smoke in areas where this compound is handled.[3]

Storage Conditions

Emergency Procedures

First Aid Measures

| Exposure | First Aid Protocol | References |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[7][11] | [7][11] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[7][11] | [7][11] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[7][11] | [7][11] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid if irritation or symptoms occur.[7][11] | [7][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][15]

-

Specific Hazards: Dust can form an explosive mixture with air.[12] Thermal decomposition may produce carbon monoxide and carbon dioxide.[7][9]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[7]

-

Environmental Precautions: Prevent entry into drains and waterways.[4]

-

Cleanup Procedures: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[7] Provide ventilation.[7]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.

Visualizations

Experimental and Safety Workflows

Caption: General laboratory handling workflow for this compound.

Caption: First aid procedures for this compound exposure.

Caption: Hierarchy of safety controls for handling this compound.

References

- 1. This compound | 64044-51-5 [chemicalbook.com]

- 2. LACTOSE, MONOHYDRATE | 10039-26-6 [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. shop.neofroxx.com [shop.neofroxx.com]

- 5. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. fishersci.com [fishersci.com]

- 10. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 11. uprm.edu [uprm.edu]

- 12. pccarx.com [pccarx.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. resources.finalsite.net [resources.finalsite.net]

- 15. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to the Physical Characteristics of D-Lactose Monohydrate Powder

Introduction: D-Lactose monohydrate, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key ingredient in the food sector.[1][2][3] Its prevalence is due to its non-toxic nature, compatibility with a wide range of active pharmaceutical ingredients (APIs), and its well-defined physical properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound powder, offering detailed data, experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.

Quantitative Data Summary

The physical and chemical properties of this compound powder are summarized in the tables below. These values represent typical specifications and may vary between different grades and manufacturers.

Table 1: General and Physicochemical Properties

| Property | Value | Citations |

| CAS Number | 10039-26-6, 64044-51-5 | [4][5][6][7] |

| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O | [4][5][6] |

| Molecular Weight | 360.31 g/mol | [4][5][6][8] |

| Appearance | White to off-white or pale cream, crystalline powder.[4][5][9][10] | |

| Odor | Odorless | [2][11] |

| Taste | Slightly sweet | [2][3] |

Table 2: Purity, Impurities, and Microbiological Limits

| Property | Specification | Citations |

| Lactose (B1674315) Purity | ≥ 98.0% (HPLC), ≥ 99.0% | [4][5][12][13] |

| Residue on Ignition | ≤ 0.3% | [4][5] |

| Protein | ≤ 0.3% | [4][5] |

| Heavy Metals (as Pb) | ≤ 5 ppm | [12] |

| Iron (Fe) | ≤ 5 ppm | [12] |

| Insoluble Matter | ≤ 0.005% | [12] |

| Total Aerobic Microbial Count | ≤ 100 - 2500 cfu/g | [4][5][7] |

| Total Yeast & Mold | ≤ 50 - 100 cfu/g | [4][5][7] |

| E. Coli / Salmonella | Negative | [4][5][7] |

Table 3: Solubility and Solution Properties

| Property | Value | Citations |

| Solubility in Water | Freely soluble, especially in warm water (0.1 g/mL or 100 mg/mL).[4][5][6][9][12][14] | |

| Solubility in Other Solvents | Very slightly soluble in ethanol; Insoluble in chloroform (B151607) and ether.[9][12][14] | |

| pH (in solution) | 4.0 - 7.5 (concentration dependent) | [4][5][9][12] |

| Specific Rotation [α]D | +52.2° to +55.9° | [7][9][10][15] |

Table 4: Thermal and Moisture Properties

| Property | Value | Citations |

| Melting Point | ~203 - 219 °C (with decomposition) | [12][16] |

| Dehydration Temperature | Loss of crystal water occurs between 120 °C and 160 °C.[17][18][19] | |

| Ignition Temperature | 390 °C | [15] |

| Moisture Content (LOD/KF) | 4.5% - 5.5% (Theoretical: 5.0%) | [4][5][7][10] |

Table 5: Powder and Particle Characteristics

| Property | Value / Range | Citations |

| Particle Size Distribution | Highly variable depending on grade (milled, sieved, spray-dried, micronized).[3][20][21] | |

| - Micronized: >90% < 10 µm | [20] | |

| - Milled: 10 - 120 µm (typical range) | [21][22] | |

| - Mean (volume-based): ~222 µm (example) | [23] | |

| Bulk Density | Varies with particle size and processing; can be measured.[24][25] | |

| Tapped Density | Varies with particle size and processing; can be measured.[24][25] | |

| True Density | ~1.53 g/cm³ at 20 °C | [11][12] |

| Flowability | Dependent on particle size, shape, and moisture content.[26][27][28] Spray-dried grades generally have better flowability than milled grades.[29] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound powder.

Moisture Content Determination

Controlling moisture is critical as it affects flowability, stability, and microbial growth.[30][31] The theoretical water content of the monohydrate form is 5.0%.

-

Method 1: Karl Fischer Titration (Volumetric)

-

Reagents: One-component Karl Fischer titrant (e.g., CombiTitrant 5) and a suitable solvent (e.g., CombiMethanol).

-

Sample Preparation: Accurately weigh approximately 0.1 g to 0.3 g of the lactose powder.

-

Procedure: a. Place 50 mL of the solvent into the titration cell and titrate to a dry endpoint to eliminate ambient moisture. b. Add the weighed sample to the conditioned solvent. c. Initiate the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample. d. The endpoint is reached when a stable drift is achieved (e.g., < 20 µL/min). The water content is then calculated based on the titrant consumed.

-

-

Method 2: Halogen Moisture Analyzer (Loss on Drying)

-

Principle: This method provides a rapid alternative to the traditional drying oven method by using a halogen lamp for heating.[30][32]

-

Sample Preparation: Evenly distribute a small amount of the lactose powder on the sample pan.

-

Procedure: a. Place the sample pan in the instrument. b. Set the drying temperature. For lactose monohydrate, a temperature of 140-160 °C allows for the easy release of water. A lower temperature (e.g., 80 °C for 2 hours) is specified in some pharmacopeial methods.[30] c. The instrument heats the sample and continuously measures the weight loss. d. The analysis ends when the weight becomes constant, and the moisture content is reported as the percentage of weight loss.

-

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of lactose, such as dehydration and melting.[17][33][34]

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[34]

-

Instrumentation: A simultaneous TGA/DSC instrument (e.g., METTLER TOLEDO) is often used.[33]

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of the lactose powder into an aluminum crucible.[33]

-

Analysis: a. Place the crucible in the instrument. b. Purge the system with a dry inert gas, such as nitrogen.[33] c. Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 to 250 °C).[33]

-

Data Interpretation:

-

TGA Curve: A weight loss step around 140-150 °C corresponds to the loss of the single water molecule (dehydration), which should be approximately 5.0% of the total mass.[19][35]

-

DSC Curve: An endothermic peak in the same temperature range confirms the dehydration event.[17][18] An exothermic peak around 174 °C can indicate the crystallization of any amorphous content.[34][35] Melting and decomposition are observed at higher temperatures (>200 °C).[18]

-

-

Particle Size Distribution Analysis

Particle size is a critical attribute that directly influences powder flow, compressibility, and dissolution rate.[3][20][28]

-

Method: Laser Diffraction

-

Instrumentation: A laser diffraction instrument, such as a Malvern Mastersizer 2000, is commonly used.[21][33]

-

Dispersion: The analysis can be performed using either a dry or wet dispersion method. The dry method is often preferred for powders.[33]

-

Procedure (Dry Method): a. Load the lactose powder into the dry powder feeder of the instrument. b. The instrument disperses the powder into a stream of air that passes through the measurement zone. c. A laser beam illuminates the dispersed particles, and the resulting scattered light is measured by a series of detectors at different angles. d. The instrument's software uses the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern.

-

Reporting: Results are typically reported as volume-based distributions, including key parameters like Dv10, Dv50 (median particle size), and Dv90.[20][23]

-

Powder Flow Properties

Good powder flow is essential for uniform die filling in tableting and consistent dosing.[26]

-

Method: Shear Cell Analysis

-

Instrumentation: A powder rheometer or shear cell tester (e.g., TA Instruments Powder Rheology Accessory).[29]

-

Principle: This technique measures a powder's resistance to flow under different levels of consolidation stress.

-

Procedure: a. A powder sample is loaded into the shear cell and consolidated under a known normal stress. b. A shear stress is then applied until the powder bed yields and shears. c. This process is repeated at several different consolidation stresses to generate a yield locus.

-

Data Analysis: From the yield locus, key flowability parameters can be derived, including cohesion, unconfined yield strength, and the flow function index (FFC). Milled lactose typically exhibits higher cohesion and yield strength compared to spray-dried lactose.[29]

-

References

- 1. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. news-medical.net [news-medical.net]

- 4. rpicorp.com [rpicorp.com]

- 5. melford.co.uk [melford.co.uk]

- 6. agscientific.com [agscientific.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. alpha-D-Lactose monohydrate 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. You are being redirected... [bio-world.com]

- 13. D-(+)-Lactose 64044-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Thermo Scientific Chemicals -D-Lactose monohydrate, ACS 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. This compound | 64044-51-5 [chemicalbook.com]

- 17. tainstruments.com [tainstruments.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. Lactose Particle Size Analysis [sympatec.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ondrugdelivery.com [ondrugdelivery.com]

- 25. Characterisation and Deposition Studies of Recrystallised Lactose from Binary Mixtures of Ethanol/Butanol for Improved Drug Delivery from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dfepharma.com [dfepharma.com]

- 27. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. tainstruments.com [tainstruments.com]

- 30. foodtechbiz.com [foodtechbiz.com]

- 31. Lactose Monohydrate Moisture Content Determination - Fast and Accurate Testing of Lactose Monohydrate for the Food and Pharmaceutical Industries [bionity.com]

- 32. mt.com [mt.com]

- 33. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 34. dairy-journal.org [dairy-journal.org]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anomeric Forms of Lactose in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric forms of lactose (B1674315), α-lactose and β-lactose. The distinct physicochemical properties of these anomers, their interconversion through mutarotation, and their differential biological activities are critical considerations in pharmaceutical development and fundamental research. This document outlines the key characteristics of lactose anomers, detailed experimental protocols for their analysis, and their significance in biological systems.

Core Concepts: Understanding the Anomers of Lactose

Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: α-lactose and β-lactose. This isomerism arises from the stereochemical configuration at the anomeric carbon (C1) of the glucose unit. The orientation of the hydroxyl group on this carbon atom dictates the anomeric form, leading to distinct physical and chemical properties.[1]

α-Lactose typically crystallizes as a monohydrate (α-lactose monohydrate) and is the more stable and less soluble form at temperatures below 93.5°C.[2] β-Lactose crystallizes in an anhydrous form and is more soluble than its α-counterpart under the same conditions.[2] These differences in solubility, stability, and crystal structure have significant implications for pharmaceutical formulations, affecting properties such as powder flow, compaction, and dissolution rates of drug products.[3]

In aqueous solutions, α- and β-lactose undergo a process of interconversion known as mutarotation , eventually reaching a dynamic equilibrium.[1] At 20°C, this equilibrium favors the β-anomer, with a ratio of approximately 63% β-lactose to 37% α-lactose.[4] The rate of mutarotation is influenced by temperature, pH, and the presence of other solutes.[1][5]

Quantitative Data on Lactose Anomers

A thorough understanding of the quantitative properties of lactose anomers is essential for controlling their behavior in various applications. The following tables summarize key physicochemical data for α- and β-lactose.

Table 1: Physicochemical Properties of Lactose Anomers

| Property | α-Lactose | β-Lactose | Reference(s) |

| Common Crystalline Form | Monohydrate | Anhydrous | [4][6] |

| Specific Rotation [α]D20 | +89.4° to +92.6° | +34° to +35° | [2][7][8] |

| Equilibrium Specific Rotation [α]D20 in Water | +52.3° to +55.4° | +52.3° to +55.4° | [2] |

| Aqueous Solubility at 20°C ( g/100 mL) | ~7 | ~50 | [2] |

| Melting Point (°C) | ~202 (monohydrate) | ~252 (anhydrous) | [8] |

Table 2: Equilibrium Composition of Lactose in Aqueous Solution

| Temperature (°C) | % α-Lactose | % β-Lactose | Reference(s) |

| 20 | ~37 | ~63 | [4] |

| Solid State (amorphous, heated) | ~50 | ~50 | [9] |

Table 3: Kinetics of Lactose Mutarotation in Water at 25°C

| Parameter | Value | Reference(s) |

| Overall Rate Constant (kobs) | 4.4 x 10-4 s-1 | [5] |

| Equilibrium Constant (Keq = [β]/[α]) | ~1.6 - 1.7 | [5][10] |

Experimental Protocols for Anomer Analysis

Accurate determination of the anomeric composition of lactose is crucial for quality control and research. The following are detailed methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for the separation and quantification of lactose anomers in various samples, including dairy products and pharmaceutical formulations.[11][12]

Methodology:

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID).

-

Column: A C18 column is often suitable for separating the anomers.[5][13] Alternatively, an amino-based column (e.g., Chromolith® NH2) can be used.

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly employed. For C18 columns, pure water can also be used.[5][13]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

Sample Preparation:

-

Solid Lactose: Accurately weigh and dissolve the lactose sample in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Dairy Products/Formulations: For complex matrices, a sample clean-up step may be necessary. This can involve protein precipitation with an acid (e.g., perchloric acid) followed by centrifugation and filtration of the supernatant through a 0.45 µm filter before injection.[11]

-

-

Quantification: The concentration of each anomer is determined by comparing the peak areas from the sample chromatogram to a calibration curve generated from standards of known anomeric composition.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful and non-destructive technique for the rapid and accurate determination of the anomeric ratio of lactose.[10][14][15]

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is the solvent of choice as it prevents mutarotation during the experiment, thus preserving the original anomeric composition of the solid sample.[10][14][15]

-

Sample Preparation: Dissolve an accurately weighed amount of the lactose sample (e.g., 10-20 mg) in the deuterated solvent.

-

Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

-

-

Data Analysis:

-

The anomeric protons of α- and β-lactose give rise to distinct and well-resolved signals in the ¹H-NMR spectrum.

-

In DMSO-d₆, the anomeric proton of the glucose unit in α-lactose appears as a doublet at approximately 6.3 ppm, while that of β-lactose appears as a doublet at around 6.6 ppm.[10][14][15]

-

The relative percentage of each anomer is calculated from the integral areas of these characteristic peaks.

-

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to lactose anomers.

Caption: The mutarotation of lactose between its α and β anomeric forms.

Caption: A typical experimental workflow for the analysis of lactose anomers.

Caption: Induction of the lac operon by allolactose.

Significance in Biological Systems and Drug Development

The anomeric configuration of lactose plays a crucial role in its biological activity, particularly in its interactions with proteins.

The Lac Operon

In the classic example of gene regulation, the lac operon in E. coli, it is not lactose itself but its isomer, allolactose , that acts as the inducer. Allolactose is produced from lactose by a transgalactosylation reaction catalyzed by β-galactosidase. It binds to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the DNA. This allows for the transcription of the structural genes required for lactose metabolism.

Protein and Receptor Binding

The anomeric form of lactose can significantly influence its binding affinity to various proteins, such as lectins. Galectins, a family of β-galactoside-binding proteins, are involved in numerous cellular processes, including cell adhesion, signaling, and immune responses. Studies have shown that the N-terminal domain of human galectin-8 (hGal8NTD) exhibits a stronger binding affinity for lactose compared to its C-terminal domain (hGal8CTD).[16] Such differential binding can have profound implications for the development of carbohydrate-based drugs that target these proteins.

Table 4: Binding Affinities (Kd) of Lactose to Human Galectins

| Galectin Domain | Kd (µM) | Reference(s) |

| hGal1 | 112 ± 3 | [16] |

| hGal7 | 352 ± 9 | [16] |

| hGal8NTD | 86 ± 3 | [16] |

| hGal8CTD | 950 ± 10 | [16] |

Implications for Drug Development

The anomeric composition of lactose used as an excipient can impact the stability and performance of the final drug product. For instance, changes in the anomeric ratio during storage under high humidity and temperature can alter the physical properties of the formulation.[17] Furthermore, the anomeric content can influence the dissolution rate of the active pharmaceutical ingredient (API), with a higher proportion of α-lactose potentially leading to a faster drug release.[18] Therefore, monitoring and controlling the anomeric composition of lactose is a critical aspect of pharmaceutical preformulation and quality control.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Anomeric composition and solid state properties of lactose - UBC Library Open Collections [open.library.ubc.ca]

- 7. Solved Given that the specific rotation of pure | Chegg.com [chegg.com]

- 8. scribd.com [scribd.com]

- 9. arxiv.org [arxiv.org]

- 10. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 13. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

D-Lactose monohydrate role as a disaccharide in biochemical pathways

An In-depth Technical Guide on the Role of D-Lactose Monohydrate as a Disaccharide in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a disaccharide composed of β-D-galactose and α/β-D-glucose linked by a β-1,4 glycosidic bond, is the principal carbohydrate in the milk of most mammals.[1] Beyond its fundamental role as a nutrient, lactose (B1674315) is a key molecule in various biochemical processes and holds significant importance in the pharmaceutical industry as an excipient. This technical guide provides a comprehensive overview of the role of this compound in biochemical pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development professionals.

Biochemical Pathways of Lactose Metabolism

The metabolism of lactose varies significantly between mammals and microorganisms, primarily in the enzymes involved and the regulatory mechanisms.

Mammalian Lactose Metabolism

In mammals, the digestion and absorption of lactose occur predominantly in the small intestine. The process is initiated by the enzyme lactase-phlorizin hydrolase (LPH), which is located on the brush border of enterocytes.[2] LPH hydrolyzes lactose into its constituent monosaccharides, glucose and galactose.[3] These monosaccharides are then actively transported into the enterocytes and subsequently released into the bloodstream for systemic distribution and utilization in various metabolic pathways, such as glycolysis.

The inability to digest lactose in adulthood, known as lactose intolerance, is a common condition resulting from a genetically programmed decrease in lactase production after weaning.[2][4] Undigested lactose passes into the colon, where it is fermented by gut bacteria, leading to the production of gases and other byproducts that cause the clinical symptoms of intolerance.[3]

Microorganism Lactose Metabolism: The lac Operon

In bacteria such as Escherichia coli, the metabolism of lactose is tightly regulated by the lac operon, a classic example of gene regulation. The process begins with the transport of lactose across the cell membrane by lactose permease (LacY).[5] Inside the cell, the enzyme β-galactosidase (encoded by the lacZ gene) has two primary functions: it hydrolyzes lactose into glucose and galactose, and it isomerizes lactose into allolactose (B1665239).[6]

Allolactose acts as an inducer of the lac operon. In the absence of lactose, the LacI repressor protein binds to the operator region of the operon, preventing transcription of the structural genes (lacZ, lacY, and lacA). When lactose is present, allolactose binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator. This allows RNA polymerase to transcribe the genes necessary for lactose metabolism.[6]

Role in Signaling and Other Functions

Beyond its role as an energy source, lactose and its metabolites have other important biological functions:

-

Gene Regulation: As detailed above, allolactose, an isomer of lactose, is a key signaling molecule in the induction of the lac operon in bacteria.[6]

-

Prebiotic Activity: Undigested lactose that reaches the colon can act as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria.[7][8]

-

Galactose as a Precursor: The galactose produced from lactose hydrolysis is a crucial precursor for the synthesis of various macromolecules, including cerebrosides, gangliosides, and mucoproteins, which are essential components of nerve cell membranes and play roles in immunological processes.[7][8]

-

Mineral Absorption: Some studies suggest that lactose may enhance the absorption of calcium and other minerals, particularly during infancy.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to lactose metabolism.

Table 1: Kinetic Parameters of β-Galactosidase

| Enzyme Source | Substrate | Km (mM) | Vmax (U/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Kluyveromyces fragilis | ONPG | 2.7 | - | 6.6 | - | [9] |

| Lactiplantibacillus plantarum GV54 | ONPG | 27.38 | 0.26 | 7.0 | 37 | [10] |

| Kluyveromyces lactis | Lactose | 1.49 | 0.96 (mmol/g DW/h) | - | - | [11] |

| Commercial Lactase | ONPG | 1.7 | 0.73 (absorbance/min) | 8.0 | - | [9] |

ONPG: o-nitrophenyl-β-D-galactopyranoside, a chromogenic substrate analog.

Table 2: Lactose Absorption in Humans

| Subject Group | Method | Lactose Dose (g) | Fraction of Lactose Not Absorbed (%) | Reference(s) |

| Normal | Ileal Aspiration | 12.5 | 0 - 8 | [12] |

| Lactase-Deficient | Ileal Aspiration | 12.5 | 42 - 75 | [12] |

| Lactase-Deficient | Hydrogen Breath Test | 20 - 50 | H2 concentration increases | [13] |

| Normal | Lactose Tolerance Test | 20 - 50 | Blood glucose increases >20 mg/dL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of lactose metabolism.

Protocol 1: β-Galactosidase Activity Assay (Colorimetric)

This protocol measures the activity of β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The enzyme cleaves ONPG into galactose and o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.[14]

Materials:

-

β-galactosidase enzyme solution (e.g., from a commercial source or cell lysate)

-

ONPG solution (e.g., 5 mM in buffer)

-

Phosphate Buffered Saline (PBS), 100 mM, pH 7.0

-

Reaction stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Enzyme Preparation: If using lactase tablets, crush one tablet and resuspend the powder in 10 mL of PBS. Centrifuge to pellet insoluble material and use the supernatant as the lactase extract.[14][15]

-

Reaction Setup: In a microcentrifuge tube, add 390 µL of PBS and 100 µL of 5 mM ONPG solution.[15][16]

-

Initiate Reaction: Add 10 µL of the enzyme extract to the tube, vortex briefly, and start a timer.[15][16]

-

Incubation: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time (e.g., 5-10 minutes). The appearance of a yellow color indicates product formation.

-

Stop Reaction: Terminate the reaction by adding 500 µL of 1 M sodium carbonate.[14]

-

Measurement: Measure the absorbance of the solution at 420 nm. Use a blank containing all components except the enzyme to zero the spectrophotometer.

-

Data Analysis: Calculate enzyme activity based on the amount of o-nitrophenol produced, using its molar extinction coefficient. For kinetic studies, vary the substrate concentration and plot the initial reaction rates against substrate concentration (Michaelis-Menten plot) or in a double reciprocal format (Lineweaver-Burk plot) to determine Km and Vmax.[17]

Protocol 2: Lactose Absorption Measurement (Hydrogen Breath Test)

This non-invasive test is a standard clinical method for diagnosing lactose malabsorption. It measures the amount of hydrogen gas in the breath after ingesting a standard dose of lactose. Unabsorbed lactose is fermented by colonic bacteria, producing hydrogen, which is absorbed into the bloodstream and exhaled.[13]

Materials:

-

Lactose solution (e.g., 25g in 250 mL water)

-

Breath hydrogen analyzer

-

Collection bags/syringes

Procedure:

-

Patient Preparation: The patient fasts for 8-12 hours prior to the test.

-

Baseline Measurement: A baseline breath sample is collected to measure initial hydrogen levels.

-

Lactose Ingestion: The patient drinks the lactose solution.

-

Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for 2-3 hours.[13]

-

Hydrogen Analysis: The hydrogen concentration in each breath sample is measured using the analyzer.

-

Data Interpretation: A significant rise in breath hydrogen concentration (e.g., >20 parts per million above baseline) is indicative of lactose malabsorption.

Conclusion

This compound is a multifaceted disaccharide that serves not only as a primary energy source for neonates but also plays critical roles in gene regulation in microorganisms and influences gut microbiome composition. Its metabolic pathways are well-characterized, providing foundational knowledge in biochemistry and molecular biology. A thorough understanding of its biochemical roles, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in nutrition, microbiology, and drug development. The continued study of lactose metabolism and its broader physiological effects will undoubtedly uncover further complexities and applications for this fundamental biomolecule.

References

- 1. A Comparative Review of the Cell Biology, Biochemistry, and Genetics of Lactose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The molecular basis of lactose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactose intolerance - Symptoms & causes - Mayo Clinic [mayoclinic.org]

- 5. Analysis of the Mechanism and Regulation of Lactose Transport and Metabolism in Clostridium acetobutylicum ATCC 824 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. worldgastroenterology.org [worldgastroenterology.org]

- 8. What is the function of lactose? - Yogurt in Nutrition [yogurtinnutrition.com]

- 9. guweb2.gonzaga.edu [guweb2.gonzaga.edu]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative measurement of lactose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactose digestion in humans: intestinal lactase appears to be constitutive whereas the colonic microbiome is adaptable - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. youtube.com [youtube.com]

- 17. studylib.net [studylib.net]

Methodological & Application

Application Notes and Protocols for Protein Stabilization Using D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Lactose monohydrate as an effective excipient for stabilizing therapeutic proteins. The information presented herein is intended to guide researchers and formulation scientists in the development of stable and efficacious biopharmaceutical products.

Introduction

Protein-based therapeutics are susceptible to various degradation pathways, including unfolding, aggregation, and chemical modification, which can compromise their safety and efficacy. Sugars, such as this compound, are widely used as stabilizers in biopharmaceutical formulations. Lactose (B1674315) is a disaccharide that enhances protein stability through two primary mechanisms: the "water replacement" hypothesis and the "vitrification" theory. The water replacement theory posits that lactose molecules form hydrogen bonds with the protein, serving as a surrogate for the native hydration shell that is lost during processes like lyophilization. The vitrification theory suggests that during drying, lactose forms a rigid, glassy matrix that entraps the protein, thereby restricting its molecular mobility and preventing unfolding and aggregation.[1][2][3] this compound is a cost-effective, readily available, and well-characterized excipient with a long history of use in pharmaceutical formulations.[4]

Data Presentation: Efficacy of this compound in Protein Stabilization

The stabilizing effect of this compound is dependent on the specific protein, the concentration of lactose, and the overall formulation composition. The following table summarizes quantitative data from various studies, demonstrating the efficacy of lactose in enhancing protein stability under different stress conditions.

| Protein | Stress Condition | This compound Concentration | Key Stability Metric | Observed Effect | Reference(s) |

| Recombinant Humanized Anti-IgE Monoclonal Antibody | Storage | 20-60% (w/w) | Aggregation | Minimized soluble aggregation | [4] |

| β-Lactoglobulin | Thermal Stress (75-100°C) | Increased concentration | Rate of Denaturation | Retarded irreversible denaturation | [5] |

| CNK-20402 (Exploratory Compound) | Storage at 50°C for 1 month | Not specified | Impurity Formation (CNK-20193) | Reduced impurity formation to 0.49% (compared to 2.36% for glycine (B1666218) and 1.05% for mannitol) | [6] |

| Intravesical BCG | Lyophilization and Storage | 10% (w/v) | Survival Rate | Achieved maximum survival rate compared to sodium glutamate | [7] |

| Whey Protein | Thermal Denaturation | Increased concentration | Denaturation Temperature (Td) | Increased Td, indicating enhanced stability | [8] |

Experimental Protocols